

# Bioequivalence Assessment of Two Fixed-Dose Combination Tablets of Melitracen and Flupentixol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Melitracen Hydrochloride |           |
| Cat. No.:            | B1676186                 | Get Quote |

A comprehensive bioequivalence study was conducted to compare a test and a reference fixed-dose combination (FDC) tablet, each containing 10 mg of Melitracen and 0.5 mg of Flupentixol.[1][2][3][4][5][6] This guide provides a detailed comparison of the pharmacokinetic profiles and the experimental protocol employed in the assessment. The study aimed to generate sufficient pharmacokinetic data to support the registration of the test formulation.[2][3] [5]

The study concluded that the test and reference FDC products are bioequivalent in terms of the rate and extent of drug absorption under both fasted and fed conditions.[1][2][4] The 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of the key pharmacokinetic parameters (Cmax, AUC0–t, and AUC0-∞) for both Melitracen and Flupentixol were all within the acceptable range of 80% to 125%.[1][2][4] Both formulations were well-tolerated by the healthy volunteers.[2][4][5]

### Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for Melitracen and Flupentixol after a single oral administration of the test and reference FDC tablets under fasted and fed conditions.

Table 1: Pharmacokinetic Parameters of Melitracen (10 mg) Under Fasted and Fed Conditions



| Parameter           | Condition       | Test<br>Formulation<br>(Mean ± SD) | Reference<br>Formulation<br>(Mean ± SD) | Geometric<br>Mean Ratio<br>(90% CI) |
|---------------------|-----------------|------------------------------------|-----------------------------------------|-------------------------------------|
| Cmax (ng/mL)        | Fasted          | 14.8 ± 4.5                         | 14.5 ± 4.2                              | 101.8% (94.5% -<br>109.7%)          |
| Fed                 | 12.1 ± 3.9      | 11.8 ± 3.5                         | 102.5% (95.1% -<br>110.4%)              |                                     |
| AUC0-t<br>(ng·h/mL) | Fasted          | 283 ± 85                           | 279 ± 79                                | 101.2% (96.8% -<br>105.8%)          |
| Fed                 | 298 ± 91        | 292 ± 88                           | 102.1% (97.5% -<br>106.9%)              |                                     |
| AUC0-∞<br>(ng·h/mL) | Fasted          | 301 ± 92                           | 298 ± 87                                | 101.0% (96.5% -<br>105.7%)          |
| Fed                 | 315 ± 96        | 310 ± 94                           | 101.9% (97.2% -<br>106.8%)              |                                     |
| Tmax (h)            | Fasted          | 4.0 (2.0 - 6.0)                    | 4.0 (2.0 - 6.0)                         | -                                   |
| Fed                 | 5.0 (3.0 - 8.0) | 5.0 (3.0 - 8.0)                    | -                                       |                                     |
| t½ (h)              | Fasted          | 19.8 ± 5.1                         | 20.1 ± 5.3                              | -                                   |
| Fed                 | 20.5 ± 5.4      | 20.8 ± 5.6                         | -                                       |                                     |

Data presented for Tmax are median (range). Cmax, AUC0-t, and AUC0-∞ are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.

Table 2: Pharmacokinetic Parameters of Flupentixol (0.5 mg) Under Fasted and Fed Conditions



| Parameter           | Condition       | Test<br>Formulation<br>(Mean ± SD) | Reference<br>Formulation<br>(Mean ± SD) | Geometric<br>Mean Ratio<br>(90% CI) |
|---------------------|-----------------|------------------------------------|-----------------------------------------|-------------------------------------|
| Cmax (ng/mL)        | Fasted          | 0.48 ± 0.15                        | 0.47 ± 0.14                             | 102.3% (95.8% -<br>109.2%)          |
| Fed                 | 0.55 ± 0.17     | 0.53 ± 0.16                        | 103.8% (97.2% -<br>110.8%)              |                                     |
| AUC0-t<br>(ng·h/mL) | Fasted          | 22.6 ± 7.1                         | 22.1 ± 6.8                              | 102.0% (97.4% -<br>106.8%)          |
| Fed                 | 25.8 ± 8.0      | 25.1 ± 7.7                         | 102.8% (98.1% -<br>107.7%)              |                                     |
| AUC0-∞<br>(ng·h/mL) | Fasted          | 24.5 ± 7.8                         | 24.0 ± 7.5                              | 101.9% (97.2% -<br>106.8%)          |
| Fed                 | 27.9 ± 8.7      | 27.2 ± 8.4                         | 102.6% (97.9% -<br>107.5%)              |                                     |
| Tmax (h)            | Fasted          | 4.0 (2.0 - 8.0)                    | 4.0 (2.0 - 8.0)                         | -                                   |
| Fed                 | 4.0 (2.0 - 8.0) | 4.0 (2.0 - 8.0)                    | -                                       |                                     |
| t½ (h)              | Fasted          | 34.2 ± 9.8                         | 34.9 ± 10.1                             | -                                   |
| Fed                 | 35.1 ± 10.2     | 35.8 ± 10.5                        | -                                       |                                     |

Data presented for Tmax are median (range). Cmax, AUC0-t, and AUC0-∞ are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.

### **Experimental Protocols**

#### Study Design

The bioequivalence of the two FDC tablets was evaluated through a single-dose, randomized, open-label, two-period crossover study.[2][3][4][5][6] The study was conducted in healthy Chinese volunteers under both fasted and fed conditions.[2][3][4][5] A total of 24 subjects were



enrolled in the fasted study and another 24 in the fed study.[1][2][3] Each participant was randomly assigned to receive either the test or the reference tablet in the first period, followed by a two-week washout period, after which they received the alternate formulation in the second period.[1][2][3]

#### Dosing and Sample Collection

A single oral dose of either the test or the reference FDC tablet (10 mg Melitracen / 0.5 mg Flupentixol) was administered to the subjects.[1][2][3] Blood samples were collected at predetermined time points up to 144 hours post-administration.[1][2][3]

#### Analytical Method

The concentrations of Melitracen and Flupentixol in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] The method demonstrated a linearity range of 0.100–100 ng/mL for Melitracen and 0.0100–10.0 ng/mL for Flupentixol.[9]

#### Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated using a non-compartmental method.[9] The primary endpoints for bioequivalence assessment were Cmax, AUC0–t, and AUC0-∞.[1][2][9] Bioequivalence was to be concluded if the 90% CIs of the GMR for these parameters were within the range of 80% to 125%.[2][4]

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the two-period crossover bioequivalence study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions -PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. [PDF] Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Bioequivalence Assessment of Two Fixed-Dose Combination Tablets of Melitracen and Flupentixol]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1676186#bioequivalence-study-of-two-fixed-dose-combination-tablets-of-melitracen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com